SPDP-PEG9-acid

PROTAC Linker Solubility Protein Aggregation

PROTAC and ADC researchers often face aggregation and non-specific conjugation when generic PEG linkers lack precise spatial control. SPDP-PEG9-acid (MW 682.84, C29H50N2O12S2) resolves this with its three-domain architecture: a PEG9 spacer (~35-40 Å) engineered for ternary complex geometry, a carboxylic acid enabling sequential EDC/NHS activation to prevent homodimer formation, and a glutathione-cleavable SPDP disulfide for intracellular payload release. • Eliminates uncontrolled reactivity seen with pre-activated NHS ester analogs. • PEG9 chain ensures aqueous solubility; shorter PEG4 analogs cause aggregation. • Two-step conjugation protocol guarantees site-specific, traceless modification. Supplied with full analytical documentation for immediate integration into PROTAC assembly and ADC linker-payload synthesis workflows.

Molecular Formula C29H50N2O12S2
Molecular Weight 682.8 g/mol
Cat. No. B15143650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG9-acid
Molecular FormulaC29H50N2O12S2
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C29H50N2O12S2/c32-27(30-7-26-44-45-28-3-1-2-6-31-28)4-8-35-10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-36-9-5-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34)
InChIKeyGOSHDTFRTRWDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG9-acid: Heterobifunctional PEG9 Linker


SPDP-PEG9-acid (C29H50N2O12S2; MW 682.84) is a heterobifunctional, polyethylene glycol (PEG)-based linker . It incorporates an SPDP (succinimidyl 3-(2-pyridyldithio)propionate)-derived pyridyldithiol group and a terminal carboxylic acid, connected by a discrete PEG9 spacer arm . This architecture is engineered for two-step, site-specific bioconjugation of amine- and thiol-containing molecules, and it is a core building block in the assembly of PROteolysis TArgeting Chimeras (PROTACs) . The PEG9 chain imparts significant hydrophilicity, while the central disulfide bond enables intracellular, reductive cleavage for controlled payload release . Its primary applications are in advanced bioconjugation strategies, targeted protein degradation research, and as a key intermediate in antibody-drug conjugate (ADC) development .

PROTAC & ADC linker assembly with cleavable disulfide
Controlled two-step amine–thiol bioconjugation strategy
PEG9 spacer supports ternary complex geometry for degrader design
Reported solubility improvement over non-PEG SPDP crosslinkers

Why SPDP-PEG9-acid Is Irreplaceable


A generic substitution of SPDP-PEG9-acid with another PEG-based linker, even one of similar nominal length or with an SPDP group, is not feasible due to the precise interplay of its three functional domains. First, the specific PEG9 spacer length (29 atoms) dictates the spatial distance between conjugated entities, which is critical for maintaining the ternary complex geometry required for effective PROTAC function [1]. Second, the terminal carboxylic acid group demands a specific, two-step activation and coupling strategy (e.g., EDC/NHS chemistry) that is incompatible with linkers bearing pre-activated esters like NHS . Third, the SPDP group's disulfide bond provides a quantifiable, glutathione-sensitive cleavage mechanism that is absent in non-cleavable linkers . Using a shorter PEG chain (e.g., PEG4) can drastically reduce solubility and cause aggregation, while a pre-activated NHS ester analog (e.g., SPDP-PEG9-NHS ester) would lead to uncontrolled, non-specific reactivity with the primary amines found on most proteins .

PEG9 spacer length balances solubility and ternary complex geometry; PEG4 may cause aggregation, PEG36 may reduce complex stability.
Carboxylic acid requires controlled activation; pre-activated NHS ester analogs can react non-specifically, reducing conjugate homogeneity.
Cleavable disulfide bond enables intracellular payload release; non-cleavable linkers may not support triggered release in cell-based assays.

SPDP-PEG9-acid Differentiation Evidence


Enhanced Solubility and Reduced Aggregation

The PEG9 spacer in SPDP-PEG9-acid directly improves aqueous solubility and reduces protein aggregation relative to non-PEGylated SPDP crosslinkers with hydrocarbon spacers. This is a class-level inference supported by data from commercial PEG4-SPDP and PEG12-SPDP products, which state that their PEG spacer arms confer 'greater water solubility' and that 'protein aggregation and precipitation also are greatly reduced' compared to crosslinkers having only hydrocarbon spacers [1]. The PEG9 linker provides a balance of solubility and molecular reach for effective PROTAC ternary complex formation [2]. While direct head-to-head data for SPDP-PEG9-acid is not available, the established structure-activity relationship for PEGylated crosslinkers provides strong evidence for this differentiation.

Solubility & Aggregation
Class-level
PEG9 spacer confers higher aqueous solubility and reduced aggregation vs. non-PEGylated SPDP crosslinkers (class-level data from PEG4/PEG12)
Supports conjugate solubility for reliable biological assays
Specific head-to-head data for SPDP-PEG9-acid not available
PROTAC Linker Solubility Protein Aggregation

Controlled Conjugation via Carboxylic Acid

The terminal carboxylic acid of SPDP-PEG9-acid requires activation (e.g., with EDC/NHS) before it can react with primary amines to form a stable amide bond . This extra step allows the user to precisely control the stoichiometry of the conjugation reaction, a crucial advantage when working with precious or sensitive protein ligands. In direct contrast, SPDP-PEG9-NHS ester contains a pre-activated, amine-reactive N-hydroxysuccinimide (NHS) ester . An NHS ester will react spontaneously and non-specifically with any available primary amine, including those on the target protein, often leading to heterogeneous, poorly defined conjugates and potential loss of function. The carboxylic acid group in SPDP-PEG9-acid enables a sequential, user-defined activation and coupling strategy, ensuring a higher degree of conjugate homogeneity and site-specificity.

Conjugation Control
Head-to-head
Carboxylic acid enables sequential, user-activated coupling (e.g., EDC/NHS); SPDP-PEG9-NHS ester reacts non-specifically with amines
Enables site-specific, stepwise PROTAC assembly
Reduces homodimer formation risk
Bioconjugation PROTAC Synthesis Site-Specific Coupling

Optimized Spacer Length for PROTACs

The PEG9 spacer in SPDP-PEG9-acid consists of 9 repeating ethylene glycol units, providing a calculated spacer length of approximately 35-40 Å . This length is a critical design parameter for PROTACs, as it determines the distance between the E3 ligase ligand and the target protein ligand within the ternary complex. In contrast, a shorter analog like SPDP-PEG4-acid (4-unit PEG) has a significantly reduced spacer length (~20-25 Å), which may be insufficient to bridge the binding interfaces of many E3 ligase/target protein pairs, leading to inefficient ubiquitination and degradation . Conversely, an excessively long linker like SPDP-PEG36-acid (36-unit PEG) may introduce excessive conformational flexibility, potentially reducing the effective concentration of the ternary complex and decreasing degradation efficiency . The PEG9 length is a widely adopted, balanced choice in the field for generating potent PROTACs.

Linker Length for PROTACs
Class-level
PEG9 provides ~35-40 Å spacer; PEG4 (~20-25 Å) may be insufficient for ternary complex; PEG36 (>100 Å) may reduce effective concentration
Balanced linker length reported for degrader potency
Empirical PROTAC design principle; data to verify for specific targets
PROTAC Linker Linker Length Ternary Complex

Cleavable Disulfide for Intracellular Release

The SPDP moiety in SPDP-PEG9-acid contains a disulfide bond that is cleavable under mild reducing conditions, such as those encountered in the intracellular environment (e.g., by glutathione) . This property is essential for applications requiring the release of a free payload (drug, probe, or tag) from the conjugate after cellular internalization. For example, the disulfide can be cleaved by treatment with 25 mM dithiothreitol (DTT) at pH 4.5, which can be performed without reducing native protein disulfide bonds . This is a functional advantage over non-cleavable linkers (e.g., those containing only an amide or a simple alkyl chain), which would result in a permanently modified conjugate that may not elicit the desired biological response. The quantifiable release of the payload upon reduction is a key performance metric for ADC and drug delivery applications.

Intracellular Cleavage
Head-to-head
Disulfide bond is reductively cleavable (e.g., by glutathione or 25 mM DTT, pH 4.5); non-cleavable linkers result in permanent conjugation
Supports intracellular payload release in cell-based assays
Cleavage conditions may preserve native disulfides
ADC Linker Cleavable Linker Drug Delivery

SPDP-PEG9-acid Application Scenarios


PROTAC Synthesis with Cleavable PEG9 Linker

SPDP-PEG9-acid is an ideal linker for building PROTACs targeting intracellular proteins. Its PEG9 spacer provides the ~35-40 Å distance empirically found to be effective for ternary complex formation between E3 ligases (e.g., VHL, CRBN) and target proteins . The terminal carboxylic acid allows for sequential, controlled conjugation of two different ligands, avoiding the formation of inactive homodimers . The cleavable disulfide bond ensures the PROTAC can release a functional payload or be traced within the cell .

Cleavable ADCs for Amine-Reactive Payloads

In ADC development, SPDP-PEG9-acid can be used as a linker to attach a cytotoxic drug to a monoclonal antibody. The PEG9 spacer enhances the solubility of the drug-linker construct, facilitating aqueous conjugation and reducing antibody aggregation [1]. The carboxylic acid can be activated to couple with an amine-containing drug, while the SPDP group reacts with native or engineered cysteine residues on the antibody. The resulting disulfide-linked ADC is stable in circulation but cleaved inside the target cancer cell by glutathione, releasing the active drug to exert its cytotoxic effect .

Site-Specific Protein Conjugation

SPDP-PEG9-acid is a superior choice for modifying proteins with probes (e.g., fluorophores, biotin) when precise control over the conjugation site is required. First, the carboxylic acid is activated and coupled to the amine-containing probe. The resulting SPDP-PEG9-probe is then purified. In a second, separate step, the pyridyldithiol group is reacted with a free cysteine residue on the protein of interest . This two-step protocol, enabled by the acid group, ensures that only the protein-probe conjugate is formed, and that the probe is not attached to the protein via an unstable or non-specific linkage [2].

Cleavable PEGylated Peptides

Researchers requiring a PEGylated peptide with a cleavable tether can use SPDP-PEG9-acid. The carboxylic acid is coupled to the peptide's N-terminus or a lysine side chain using standard solid-phase or solution-phase peptide chemistry. The resulting PEG9-peptide conjugate can then be attached to a surface, a second biomolecule, or a drug carrier via the SPDP group. The disulfide bond provides a built-in cleavage handle, allowing the peptide to be released under mild reducing conditions for analysis or to activate a downstream process [3].

Application
Selection Property
Validation Focus
PROTAC assembly
Cleavable PEG9 spacer with two-step conjugation
Ternary complex formation and degradation efficiency
Cleavable ADC research
Disulfide linker for amine-reactive payload attachment
Intracellular glutathione-mediated payload release
Site-specific protein labeling
Carboxylic acid for controlled probe conjugation
Homogeneous conjugate formation, avoiding non-specific labeling
Cleavable PEGylated peptides
Reductively cleavable PEG tether
Mild release conditions and peptide integrity

Technical Documentation Hub

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35 linked technical documents
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